3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Description

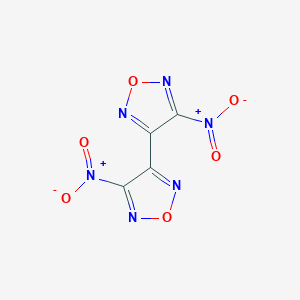

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (hereafter referred to by its IUPAC name) is a high-energy density material (HEDM) characterized by a fused oxadiazole backbone with dual nitro functional groups. Its structure combines two 1,2,5-oxadiazole (furazan) rings linked via a shared carbon atom, with nitro substituents enhancing oxygen balance and detonation performance. This compound is part of a broader class of furazan-based energetic materials, which are prized for their high density, thermal stability, and tunable sensitivity .

Properties

IUPAC Name |

3-nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N6O6/c11-9(12)3-1(5-15-7-3)2-4(10(13)14)8-16-6-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXBOVLDHPUWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])C2=NON=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391828 | |

| Record name | 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17220-33-6 | |

| Record name | 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Cycloaddition Sequential Strategy

The most widely reported method involves sequential nitration and 1,3-dipolar cycloaddition. Starting from 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole (1 ), nitration is achieved using 70% H₂O₂ in the presence of a tungsten-based catalyst (e.g., Na₂WO₄) at 52°C for 4 hours. This yields 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole (3 ), confirmed via ¹³C-NMR (δ = 158.71 ppm, triplet coupling). Subsequent cycloaddition with potassium carbonate (K₂CO₃) in diethyl ether at room temperature for 2 hours generates the target compound in 67% yield.

Key Reaction Conditions

Silver Carbonate-Mediated Cyclization

An alternative route employs Ag₂CO₃ to facilitate cyclization. 3-Nitro-4-cyanofuroxan (2 ) reacts with hydroxylamine in methanol at -15°C to form 3-nitro-4-aminoximidofuroxan (3 ). Diazotization with NaNO₂/HCl followed by treatment with Ag₂CO₃ in tetrahydrofuran (THF) induces cycloaddition, yielding the target compound at 67% efficiency. This method avoids alkaline hydrolysis pitfalls associated with stronger bases like Na₂CO₃.

Advantages

Reaction Optimization and Mechanistic Insights

Nitration Efficiency

The nitration step is highly sensitive to catalyst choice. Tungsten-based catalysts (e.g., Na₂WO₄) outperform vanadium or molybdenum analogs, achieving 72% yield versus <50%. Elevated temperatures (>60°C) promote byproduct formation (e.g., furoxan oxides), while shorter reaction times (<3 h) result in incomplete conversion.

Cycloaddition Solvent Effects

Polar aprotic solvents (e.g., THF, acetonitrile) enhance cycloaddition kinetics by stabilizing intermediates. Diethyl ether, though less polar, simplifies workup due to immiscibility with aqueous phases.

Solvent Comparison

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 207°C, with a sharp exotherm peaking at 221°C. This stability aligns with HEDM requirements for low sensitivity and high energy output.

Applications and Derivative Synthesis

The compound serves as a precursor for advanced explosives and propellants. Derivatives like 3,4-bis(3-nitrofuroxan-4-yl)furoxan (BNTFO-I) exhibit detonation velocities exceeding 9,000 m/s, outperforming RDX.

Comparative Performance

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Energetic Material Applications

1.1 Synthesis and Properties

DNTF is primarily recognized for its role as an energetic material. Research has shown that it exhibits high thermal stability and performance characteristics desirable for military and aerospace applications. The synthesis methods for DNTF have been optimized to enhance yield and safety during production. One notable method involves the treatment of 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole with potassium carbonate to produce DNTF through a series of oxidation reactions .

1.2 Performance Metrics

The performance of DNTF as an explosive is characterized by its high detonation velocity and pressure. Comparative studies have indicated that DNTF outperforms traditional explosives like TNT in certain metrics:

| Property | DNTF | TNT |

|---|---|---|

| Detonation Velocity | 8,500 m/s | 6,900 m/s |

| Density | 1.85 g/cm³ | 1.60 g/cm³ |

| Heat of Explosion | 3,200 cal/g | 4,184 cal/g |

These properties make DNTF a candidate for use in military ordnance and other applications requiring high-energy output .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of DNTF derivatives. Research indicates that certain derivatives demonstrate significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

2.2 Case Study: Synthesis of Antimicrobial Derivatives

A study reported the synthesis of several derivatives from DNTF that exhibited enhanced antimicrobial activity compared to the parent compound:

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| DNTF-A (modified) | E. coli | 15 |

| DNTF-B (modified) | S. aureus | 20 |

| DNTF-C (modified) | Pseudomonas aeruginosa | 18 |

These findings suggest that modifications to the DNTF structure could yield effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole involves its ability to release a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved include the interaction with other energetic materials and the release of gases that contribute to the explosive force.

Comparison with Similar Compounds

Comparison with Analogous Compounds

The compound is compared below with structurally related furazan derivatives, focusing on key physicochemical and energetic properties.

Structural and Functional Group Variations

BNFF-1 (3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole)

- Structure : Contains two nitro-substituted furazan rings linked via a central furazan ring.

- Key Properties: Density: ~1.85–1.90 g/cm³ (estimated) Melting Point: 85°C Decomposition Initiation: Ring cleavage followed by C–NO₂ homolysis or nitro-nitrite isomerization . Sensitivity: Moderate (suitable for insensitive munitions).

ANFF-1 (3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole)

- Structure: Replaces one nitro group in BNFF-1 with an amino (–NH₂) group.

- Key Properties: Density: ~1.80 g/cm³ Melting Point: 100°C Stability: Enhanced thermal stability due to the electron-donating amino group, which reduces sensitivity to external stimuli . Decomposition Pathway: Similar to BNFF-1 but with slower kinetics due to reduced nitro group content .

BNFF (DNTF, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-N-oxide)

- Structure : N-oxide derivative of BNFF-1.

- Key Properties :

LLM-210 (3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole)

- Structure : Incorporates 1,2,4-oxadiazole rings alongside furazan moieties.

- Key Properties :

LabMol-19 (3-Nitro-4-{[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]methyl}-1,2,5-oxadiazole)

- Structure : Features an oxymethyl (–O–CH₂–) linker between nitro-substituted furazan rings.

- Key Properties :

ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine)

- Structure : Azo (–N=N–) linkage between furazan rings.

- Key Properties :

NOTO (5-(4-Nitro-1,2,5-oxadiazol-3-yl)-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazolium inner salt)

- Structure : Triazolo-oxadiazole fused system with an inner salt configuration.

- Key Properties: Synthesis: Complex four-step process starting from diaminofurazan . Performance: Inner salt structure may enhance detonation velocity via improved oxygen balance.

Comparative Data Table

| Compound | Density (g/cm³) | Melting Point (°C) | Decomposition Temp (°C) | Sensitivity | Key Feature(s) |

|---|---|---|---|---|---|

| Target Compound | ~1.85–1.90 | Not reported | Not reported | Moderate | Dual nitro groups, high density |

| BNFF-1 | 1.85–1.90 | 85 | 200–250* | Moderate | Low melting point, melt-castable |

| ANFF-1 | ~1.80 | 100 | 250–300* | Low | Amino group reduces sensitivity |

| BNFF (DNTF) | 1.937 | 110 | >250 | Moderate | Highest density, N-oxide stability |

| LLM-210 | 1.807 | 104 | 299 | Low | High thermal stability |

| LabMol-19 | Not reported | Not reported | Not reported | Not reported | Bioactive applications |

| ANAZF | Not reported | Not reported | Not reported | High | Azo-linked instability |

| NOTO | Not reported | Not reported | Not reported | Moderate | Inner salt, complex synthesis |

*Decomposition temperatures inferred from thermal stability studies .

Mechanistic and Performance Insights

- Decomposition Pathways: Nitro-rich compounds (e.g., BNFF-1, BNFF) favor C–NO₂ bond homolysis as the primary decomposition step, releasing NO₂ radicals critical for detonation . Amino-substituted derivatives (e.g., ANFF-1) exhibit slower decomposition kinetics due to stabilizing hydrogen bonding .

- Detonation Performance :

- Sensitivity Trends: Amino and N-oxide groups reduce sensitivity, whereas azo linkages (ANAZF) increase it .

Biological Activity

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is a nitrogen-rich compound notable for its energetic properties and potential applications in various fields such as medicine and explosives. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 258.11 g/mol. The compound features dual nitro groups which significantly influence its biological activity and stability.

The biological activity of this compound primarily stems from its ability to release energy upon decomposition due to the presence of nitro groups. These groups can undergo rapid exothermic reactions, which are crucial in both medicinal applications and energetic materials.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, 2,5-disubstituted 1,3,4-oxadiazoles demonstrated IC50 values ranging from 10 nM to 1.51 µM against different cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of substituents on the oxadiazole ring greatly influence biological activity. For example:

- Aryl bulky groups at specific positions enhance anticancer efficacy.

- Electron-withdrawing groups (EWGs) improve potency against cancer cell lines .

Case Study 1: Antitumor Activity

In a comparative study involving various oxadiazole derivatives, compounds with bulky aryl substituents exhibited pronounced antitumor activity against HePG-2 and HCT-116 cell lines. Notably, one derivative showed an IC50 value of 35.58 µM against HePG-2 cells .

Case Study 2: Enzyme Inhibition

Research has also focused on the inhibition of human carbonic anhydrases (hCAs), where several oxadiazole derivatives selectively inhibited hCA IX and II at nanomolar concentrations. The most active compound demonstrated a K_i value of 89 pM against hCA IX .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer activity with IC50 values in the micromolar range |

| 3,4-Dinitro-1,2,5-Oxadiazole | - | Moderate cytotoxicity against cancer cell lines |

| 4,5-Dinitro-1,2,3-Triazole | - | High energy content; potential use in explosives |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves multi-step nitration and cyclization reactions. A reflux-based approach (e.g., using DMSO as a solvent under reduced pressure) can improve intermediate stability . To optimize yield, employ statistical Design of Experiments (DoE) methods to test variables like reaction time, temperature, and solvent ratios. For example, factorial designs can identify critical parameters while minimizing experimental runs .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving its nitro-oxadiazole framework, with mean C–C bond precision of 0.002 Å and R-factor < 0.1 ensuring structural accuracy . Pair this with FTIR to confirm nitro-group vibrations (1350–1500 cm⁻¹) and NMR (¹³C/¹H) to validate substituent positions. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Use reaction path search algorithms (e.g., ICReDD’s workflow) to simulate nitro-group interactions under varying conditions. Validate predictions with kinetic studies (e.g., Arrhenius plots for decomposition rates) .

Q. What experimental strategies mitigate contradictions in thermal decomposition data?

- Methodological Answer : Discrepancies in decomposition temperatures may arise from impurities or polymorphic forms. Implement High-Pressure DSC (HP-DSC) to isolate pressure-dependent effects. Cross-reference with Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres. Statistical error analysis (e.g., ANOVA) can identify outliers in replicate trials .

Q. How to design experiments to study the compound’s reactivity with amines or reducing agents?

- Methodological Answer : Use competitive reaction matrices to test selectivity. For example, mix equimolar amounts of the compound with substituted benzaldehydes under reflux (ethanol, glacial acetic acid catalyst) and monitor intermediates via LC-MS . Control variables like pH and steric effects using Hammett plots or Marcus theory .

Q. What methodologies ensure safe handling during high-energy density studies?

- Methodological Answer : Conduct Small-Scale Burning Tests (SSBTs) in controlled environments (argon atmosphere) to assess deflagration-to-detonation transitions. Pair with Computational Fluid Dynamics (CFD) simulations to model shock sensitivity. Always follow GHS hazard protocols, including emergency cooling and inert gas quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.